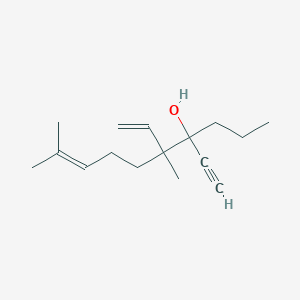![molecular formula C17H18 B14363046 1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene CAS No. 90173-53-8](/img/structure/B14363046.png)
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene is an organic compound with the molecular formula C16H16 It is a derivative of styrene and is characterized by the presence of an ethenyl group and a 4-methylphenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylacetophenone with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of catalysts such as palladium or platinum and high temperatures to facilitate the dehydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo polymerization reactions, forming long-chain polymers through a free radical mechanism.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene can be compared with other similar compounds such as:
1-Ethenyl-4-methylbenzene:
1-Ethenyl-4-ethylbenzene: This compound has an ethyl group instead of the 4-methylphenyl group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)ethanol: This compound contains a hydroxyl group instead of the ethenyl group, leading to different applications and reactivity.
Eigenschaften
CAS-Nummer |
90173-53-8 |
|---|---|
Molekularformel |
C17H18 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-ethenyl-4-[1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H18/c1-4-15-7-11-17(12-8-15)14(3)16-9-5-13(2)6-10-16/h4-12,14H,1H2,2-3H3 |
InChI-Schlüssel |
OXSRPYAZKHDLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


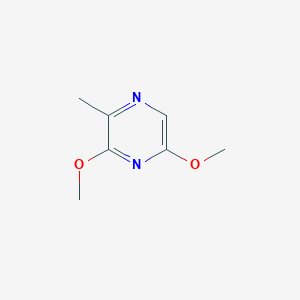
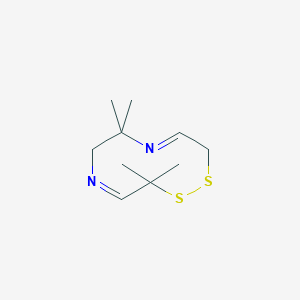
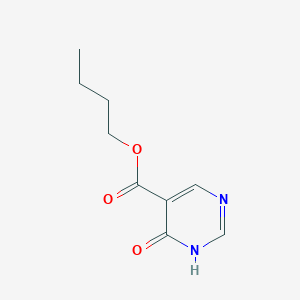
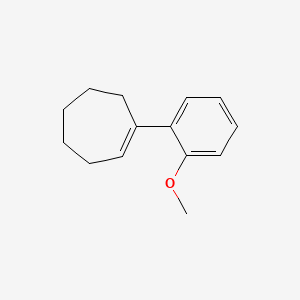
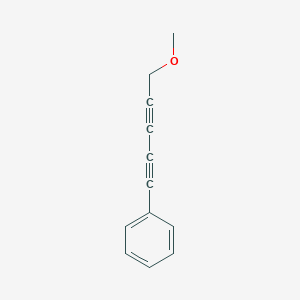
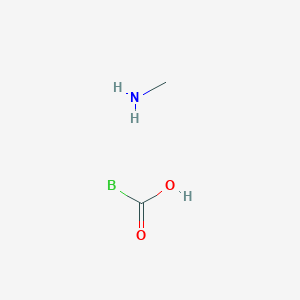
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
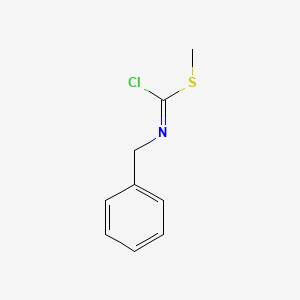
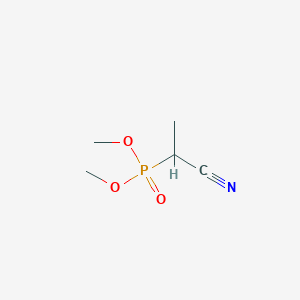
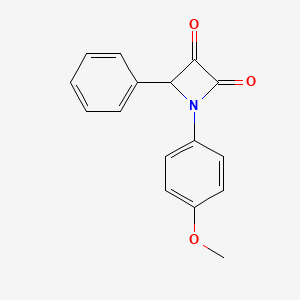
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
